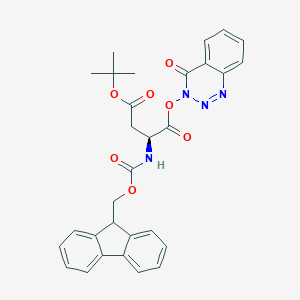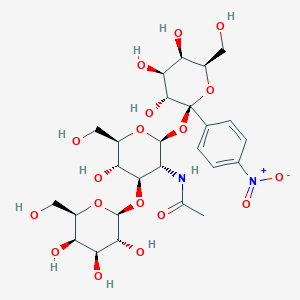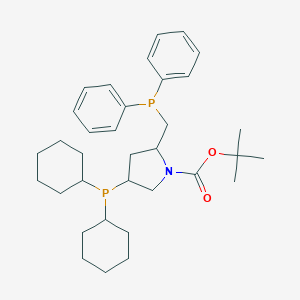
1,4-Bis(2-hydroxyethyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-hydroxyethyl)piperazin-2-one, commonly known as Bicine, is a zwitterionic buffer widely used in biochemical and physiological research. It was first synthesized in 1961 by Good and Izawa, and since then, it has been extensively studied due to its unique properties.
Mecanismo De Acción
Bicine acts as a buffer by maintaining a constant pH in a solution. It has a pKa of 8.3, which makes it an effective buffer in the physiological pH range. Bicine achieves buffering by accepting or donating protons depending on the pH of the solution. It also helps to stabilize the structure of proteins and enzymes by providing a suitable environment for their activity.
Efectos Bioquímicos Y Fisiológicos
Bicine has been shown to have minimal effects on the biochemical and physiological properties of proteins and enzymes. It does not interfere with the activity or stability of most enzymes and proteins, making it an ideal buffer for their study. Bicine is also biocompatible, which makes it suitable for cell culture experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bicine has several advantages over other buffers, including its low toxicity and low UV absorbance. It is also stable over a wide range of pH and temperature conditions. However, Bicine has some limitations, such as its limited solubility at high concentrations and its interference with some spectroscopic techniques.
Direcciones Futuras
There are several future directions for the use of Bicine in scientific research. One area of interest is the development of new Bicine derivatives with improved properties, such as increased solubility and lower UV absorbance. Another area of interest is the use of Bicine in drug delivery systems, where it could be used to stabilize and deliver drugs to specific targets in the body.
Conclusion:
In conclusion, Bicine is a versatile buffer widely used in biochemical and physiological research. Its unique properties make it an ideal buffer for the study of proteins and enzymes. Bicine has several advantages over other buffers, but it also has some limitations. There are several future directions for the use of Bicine in scientific research, and it is likely to remain an important tool for many years to come.
Métodos De Síntesis
Bicine can be synthesized by the reaction of diethanolamine with ethylene chlorohydrin in the presence of sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The yield of Bicine synthesis can be improved by adjusting the reaction conditions such as temperature, pH, and the concentration of reactants.
Aplicaciones Científicas De Investigación
Bicine is a versatile buffer that has a wide range of applications in scientific research. It is commonly used in the preparation of cell culture media, protein extraction, and purification, enzyme assays, and protein crystallization. Bicine is also used in electrophoresis and chromatography techniques to separate and analyze proteins and nucleic acids.
Propiedades
Número CAS |
122734-17-2 |
|---|---|
Nombre del producto |
1,4-Bis(2-hydroxyethyl)piperazin-2-one |
Fórmula molecular |
C8H16N2O3 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
1,4-bis(2-hydroxyethyl)piperazin-2-one |
InChI |
InChI=1S/C8H16N2O3/c11-5-3-9-1-2-10(4-6-12)8(13)7-9/h11-12H,1-7H2 |
Clave InChI |
PLKLFHFGLAWKAK-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)CN1CCO)CCO |
SMILES canónico |
C1CN(C(=O)CN1CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl 2-[(E)-pentadec-3-enyl]-2H-azirine-3-carboxylate](/img/structure/B53036.png)



![1-[4-[4-[2-[4-[4-(2,5-Dioxopyrrol-1-yl)phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]pyrrole-2,5-dione](/img/structure/B53041.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B53042.png)


